2,6,6-Trimethyl-2-cyclohexene-1-acetic acid

Description

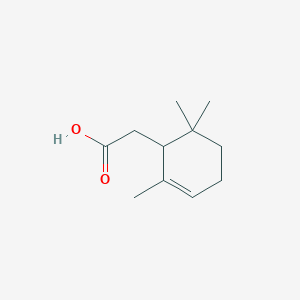

2,6,6-Trimethyl-2-cyclohexene-1-acetic acid (CAS: 472-68-4) is a cyclohexene derivative with a substituted acetic acid moiety. Its molecular formula is C₁₁H₁₈O₂, and it has a molecular weight of 182.2594 g/mol . The compound features a cyclohexene ring with methyl groups at positions 2, 6, and 6, and an acetic acid group (-CH₂COOH) at position 1. Key structural identifiers include:

This compound is industrially significant, manufactured under high-quality standards for applications in organic synthesis and pharmaceutical intermediates .

Structure

3D Structure

Properties

CAS No. |

472-67-3 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-(2,6,6-trimethylcyclohex-2-en-1-yl)acetic acid |

InChI |

InChI=1S/C11H18O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h5,9H,4,6-7H2,1-3H3,(H,12,13) |

InChI Key |

BTSNEEWHODTUJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(C1CC(=O)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A prominent industrial method involves the oxidation of β-isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) using oxygen or oxygen-containing gases in the presence of a copper(II) acetylacetonate catalyst and pyridine. The reaction proceeds under solvent-free conditions at 60–90°C, achieving yields of 70–85%. Key steps include:

-

Catalyst System : Cu(II) acetylacetonate (1–2 mol%) with pyridine (10–15 mol%) enhances regioselectivity toward the 1,4-dione intermediate.

-

Temperature Control : Exothermic oxidation requires precise temperature modulation (60–75°C) to prevent side reactions.

-

Workup : Post-reaction distillation isolates the product, with pyridine recovered from the condensate.

Table 1: Catalytic Oxidation Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cu(II) acetylacetonate | |

| Co-catalyst | Pyridine | |

| Temperature | 60–90°C | |

| Yield | 70–85% | |

| Purity | ≥95% (GC analysis) |

Acylation of 2,6,6-Trimethyl-1-Cyclohexene

Lewis Acid-Mediated Acylation

This method employs crotonic anhydride and a Lewis acid (e.g., ZnCl₂, AlCl₃) to acylate 2,6,6-trimethyl-1-cyclohexene. The reaction is conducted in non-polar solvents (cyclohexane, n-heptane) at 80–100°C:

Table 2: Acylation Reaction Optimization

| Condition | Optimal Value | Source |

|---|---|---|

| Lewis Acid | ZnCl₂ | |

| Solvent | Cyclohexane | |

| Temperature | 80–100°C | |

| Reaction Time | 8–12 hours | |

| Yield | 75–88% |

Multi-Step Synthesis from Ethyl 2,6,6-Trimethyl-4-Oxocyclohex-2-ene-1-Carboxylate

Sharpless Asymmetric Epoxidation

A seven-step synthesis starting from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate achieves 41% overall yield:

-

Epoxidation : Titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) yield enantiomerically pure epoxide intermediates.

-

Side-Chain Elongation : Condensation with dimethyl 2-(propan-2-ylidene)malonate introduces the acetic acid moiety.

-

Decarboxylation : Selective decarboxylation using Triton B (40% methanolic solution) establishes the Z-configuration.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-2-cyclohexene-1-acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a lactone, while reduction could produce a hydrocarbon derivative.

Scientific Research Applications

Fragrance Industry

Organoleptic Properties

The compound exhibits significant organoleptic properties, making it valuable in perfumery. It has been shown to enhance and modify fragrance compositions by imparting floral, sweet, and fruity notes. Specifically, it can augment aromas reminiscent of ripe fruits such as raspberries and grapes, making it suitable for use in perfumes and scented products .

Case Study: Perfume Formulations

In a study focusing on the formulation of perfumes, 2,6,6-trimethyl-2-cyclohexene-1-acetic acid was incorporated into various fragrance blends. The results indicated that the compound significantly improved the overall scent profile, contributing to a more complex and appealing fragrance. This application is particularly relevant for creating long-lasting perfumes that require stability over time .

Food Flavoring

Flavor Enhancement

The compound is also utilized in food flavoring due to its ability to replicate natural fruit flavors. It is commonly added to foodstuffs to enhance sweetness and fruity characteristics without the risk of discoloration over time . This makes it an attractive option for manufacturers looking to improve product appeal while maintaining quality.

Case Study: Flavoring Agents

Research demonstrated that incorporating this compound into grape-flavored beverages resulted in a more authentic taste profile. Taste tests showed a preference for beverages containing this compound over those without it, highlighting its effectiveness as a flavor enhancer .

Chemical Synthesis

Intermediate for Synthesis

this compound serves as an intermediate in the synthesis of other important compounds. For instance, it is involved in the production of trimethylhydroquinone, which is a precursor for vitamin E and acts as an antioxidant in various applications .

Synthesis Process

The synthesis of trimethylhydroquinone from this compound involves acylation reactions using Lewis acids or strong protic acids under controlled conditions. This process not only yields high purity products but also demonstrates the compound’s utility in producing valuable chemicals for health and cosmetic applications .

Research Applications

Biochemical Studies

Recent research has focused on the metabolic pathways involving this compound. Studies have identified its role as a metabolite in bacterial transformations of abscisic acid, indicating potential applications in biochemistry and agricultural science .

Isolation Techniques

Advanced techniques such as liquid chromatography have been employed to isolate and characterize derivatives of this compound from biological samples. The findings suggest that its derivatives may play roles in plant stress responses or signaling pathways .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Fragrance Industry | Enhancing perfumes and scented products | Improves scent profile; stability |

| Food Flavoring | Flavor enhancement in beverages and foods | Replicates natural flavors; non-discoloring |

| Chemical Synthesis | Intermediate for trimethylhydroquinone | Produces antioxidants; vitamin E precursor |

| Research Applications | Metabolite studies in biochemical research | Insights into plant metabolism |

Mechanism of Action

The mechanism by which 2,6,6-Trimethyl-2-cyclohexene-1-acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, ultimately resulting in the observed effects. The pathways involved may include enzymatic reactions and binding to receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2,6,6-Trimethyl-2-cyclohexene-1-acetaldehyde (CAS: 472-64-0)

- Molecular Formula : C₁₁H₁₈O (inferred from structure).

- Key Differences : Replaces the acetic acid group with an acetaldehyde (-CH₂CHO) moiety.

- Reactivity : The aldehyde group is more electrophilic, making it prone to nucleophilic addition reactions, unlike the carboxylic acid group in the target compound .

2,6,6-Trimethyl-1,3-cyclohexadiene-1-acetic acid

- Molecular Formula : C₁₁H₁₆O₂.

- Key Differences : Contains a conjugated diene system (1,3-cyclohexadiene), increasing unsaturation.

- Physical Properties :

- Boiling Point: 280.2°C (vs. unavailable data for the target compound).

- Density: 1.0 g/cm³.

- Chemical Behavior : Enhanced resonance stabilization due to conjugation, altering reactivity in Diels-Alder reactions .

2,6,6-Trimethylcyclohex-1-ene-1-carboxylic Acid (β-Cyclogeranic Acid)

- Molecular Formula : C₁₀H₁₄O₂ (inferred from CAS 110-93-0).

- Key Differences : Carboxylic acid group directly attached to the cyclohexene ring (position 1) instead of an acetic acid side chain.

- Acidity : Likely stronger acidity (pKa ~4-5) compared to the target compound’s acetic acid derivative (pKa ~2.5) due to proximity to the ring’s electron-withdrawing effects .

Comparative Analysis of Physical and Chemical Properties

Research Findings and Industrial Relevance

- Pharmacological Potential: The acetic acid derivative’s structure is analogous to prostaglandin intermediates, suggesting anti-inflammatory applications .

- Industrial Use: High-purity this compound is critical in synthesizing terpenoid-based fragrances and pharmaceuticals .

Biological Activity

2,6,6-Trimethyl-2-cyclohexene-1-acetic acid is a bicyclic organic compound with significant interest in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclohexene ring and multiple methyl substituents, positions it as a potential candidate for various biological applications. This article explores the biological activities associated with this compound, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : Approximately 194.27 g/mol

- Structure : The compound features a cyclohexene ring with three methyl groups and an acetic acid functional group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 40 µg/mL |

These findings highlight the compound's broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various models. Studies have demonstrated its ability to inhibit the denaturation of bovine serum albumin (BSA), which is a common assay for assessing anti-inflammatory activity.

| Concentration (µg/mL) | Percentage Inhibition (%) |

|---|---|

| 25 | 45 |

| 50 | 60 |

| 100 | 75 |

At a concentration of 100 µg/mL, the compound exhibited approximately 75% inhibition of BSA denaturation, indicating strong anti-inflammatory potential .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : It has been suggested that this compound can reduce the production of pro-inflammatory cytokines .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various concentrations of this compound against pathogenic bacteria. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Study on Anti-inflammatory Activity

In another study focusing on its anti-inflammatory effects, researchers administered varying doses of the compound in a carrageenan-induced paw edema model in rats. The results demonstrated that treatment with the compound significantly reduced paw swelling compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.